2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2,4-DICHLOROPHENOXYMETHYL)-4-METHOXYPHENYL]-3-(4-FLUOROPHENYL)-1,2-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorophenoxy, methoxyphenyl, fluorophenyl, and dihydroquinazolinone moieties.
Preparation Methods
The synthesis of 2-[3-(2,4-DICHLOROPHENOXYMETHYL)-4-METHOXYPHENYL]-3-(4-FLUOROPHENYL)-1,2-DIHYDROQUINAZOLIN-4-ONE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the dichlorophenoxy and methoxyphenyl intermediates, followed by their coupling with the fluorophenyl and dihydroquinazolinone units under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinazolinone compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy and fluorophenyl sites, using reagents like sodium hydroxide or potassium carbonate
Scientific Research Applications
2-[3-(2,4-DICHLOROPHENOXYMETHYL)-4-METHOXYPHENYL]-3-(4-FLUOROPHENYL)-1,2-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for manufacturing pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and phenyl-substituted compounds. Compared to these, 2-[3-(2,4-DICHLOROPHENOXYMETHYL)-4-METHOXYPHENYL]-3-(4-FLUOROPHENYL)-1,2-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of dichlorophenoxy, methoxyphenyl, and fluorophenyl groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
Properties
Molecular Formula |
C28H21Cl2FN2O3 |
---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
2-[3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl]-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C28H21Cl2FN2O3/c1-35-25-12-6-17(14-18(25)16-36-26-13-7-19(29)15-23(26)30)27-32-24-5-3-2-4-22(24)28(34)33(27)21-10-8-20(31)9-11-21/h2-15,27,32H,16H2,1H3 |
InChI Key |
CBFGVOVZHUPJFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)COC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.